![molecular formula C30H22O12S4 B14902342 4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14902342.png)
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid is an organosulfur compound with a complex aromatic structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of multiple sulfonic acid groups attached to a phenyl ring, making it highly soluble in water and other polar solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid typically involves multiple steps, including sulfonation and coupling reactions. One common method involves the sulfonation of a precursor aromatic compound using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar solubility properties.
4-methylbenzenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used in similar applications.
5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin: A sulfonated porphyrin with unique aggregation properties and applications in catalysis and structural studies.
Uniqueness
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid is unique due to its highly substituted aromatic structure and multiple sulfonic acid groups, which confer distinct chemical properties and a wide range of applications in various scientific fields.
Eigenschaften
Molekularformel |
C30H22O12S4 |
|---|---|
Molekulargewicht |
702.8 g/mol |
IUPAC-Name |
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid |
InChI |
InChI=1S/C30H22O12S4/c31-43(32,33)23-9-1-19(2-10-23)27-17-29(21-5-13-25(14-6-21)45(37,38)39)30(22-7-15-26(16-8-22)46(40,41)42)18-28(27)20-3-11-24(12-4-20)44(34,35)36/h1-18H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42) |
InChI-Schlüssel |
WSGVFBIGKPEARC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



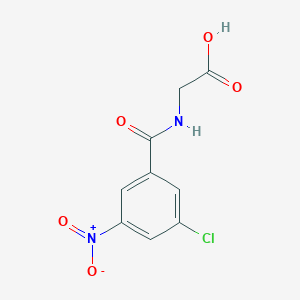

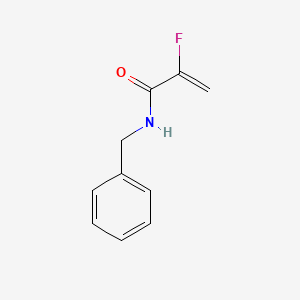
![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)
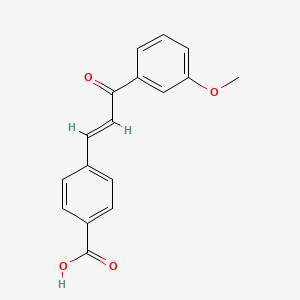
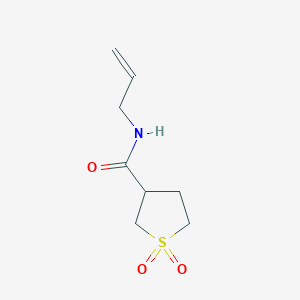
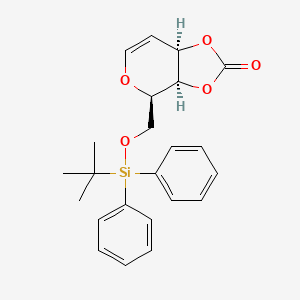
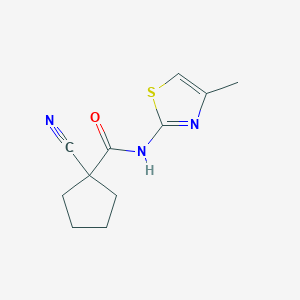
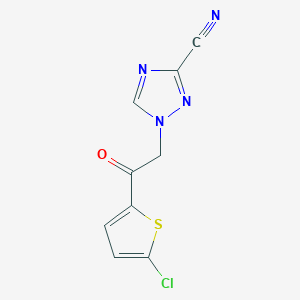
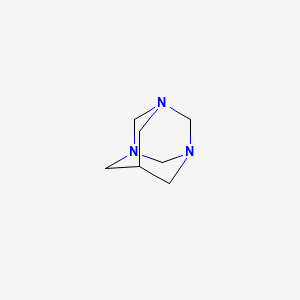
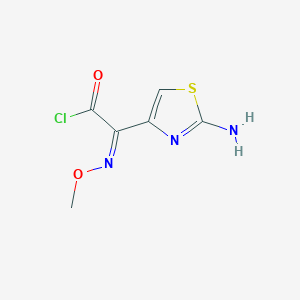
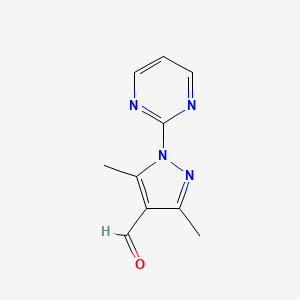
![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)
